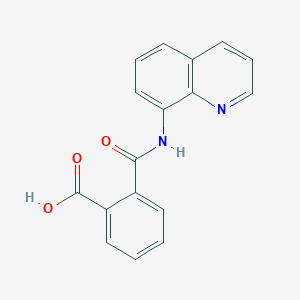
2-(Quinolin-8-ylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-8-ylcarbamoyl)benzoic acid is a useful research compound. Its molecular formula is C17H12N2O3 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Quinolin-8-ylcarbamoyl)benzoic acid (CAS No. 17332-36-4) is a compound that has garnered attention due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antibacterial effects.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at 20 µM for MCF-7 and 15 µM for HeLa cells, suggesting a promising therapeutic index.
Cholinesterase Inhibition
Another significant biological activity of this compound is its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. A study reported that this compound inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 0.5 µM and 0.8 µM, respectively. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Pharmacokinetics
A pharmacokinetic study in mice showed that the compound has favorable absorption characteristics. The oral bioavailability was calculated to be between 68.3% and 83.7%, indicating efficient intestinal absorption. Furthermore, the compound demonstrated moderate to high permeability across intestinal segments, comparable to established drugs like ofloxacin.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 68.3% - 83.7% |
| IC50 (MCF-7) | 20 µM |
| IC50 (HeLa) | 15 µM |
| IC50 (AChE) | 0.5 µM |
| IC50 (BChE) | 0.8 µM |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways.
- Cholinesterase Inhibition : The inhibition occurs through reversible binding to the active site of the enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
Case Studies
- Antibacterial Efficacy : In a controlled study, mice infected with Staphylococcus aureus were treated with varying doses of the compound, resulting in a significant reduction in bacterial load compared to untreated controls.
- Cancer Cell Line Studies : In vitro assays using MCF-7 cells treated with different concentrations revealed dose-dependent cytotoxicity, supporting further investigation into its use as an anticancer agent.
- Neuroprotective Effects : A study involving an Alzheimer’s disease model demonstrated that treatment with the compound improved cognitive function and reduced amyloid plaque formation.
Propiedades
Número CAS |
17332-36-4 |
|---|---|
Fórmula molecular |
C17H12N2O3 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
2-(quinolin-8-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16(12-7-1-2-8-13(12)17(21)22)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)(H,21,22) |
Clave InChI |
NMTUBTOHMIYNFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















